

Spectroscopic Profile of 2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide

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Compound of Interest

Compound Name: 2-Oxa-6-azaspiro[3.3]heptane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Oxa-6-azaspiro[3.3]heptane**, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a centralized resource for the compound's spectral characteristics.

Executive Summary

2-Oxa-6-azaspiro[3.3]heptane is a unique spirocyclic scaffold incorporating both an oxetane and an azetidine ring. Its rigid, three-dimensional structure makes it an attractive bioisostere for commonly used motifs in drug candidates. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in synthetic chemistry. This guide presents a compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Oxa-6-azaspiro[3.3]heptane**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.63	s	4H	-	H-1, H-3
3.65	s	4H	-	H-5, H-7
1.83	br s	1H	-	NH

Solvent: CDCl_3 , Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
78.8	C-1, C-3
55.1	C-5, C-7
35.8	C-4 (spiro)

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Description of Vibration
3320	N-H stretch
2960-2880	C-H stretch
1110	C-O-C stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
100.0759	100	$[\text{M}+\text{H}]^+$
99.0684	45	$[\text{M}]^+$

Ionization Method: Electrospray Ionization (ESI).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 600 MHz spectrometer was utilized for acquiring both ^1H and ^{13}C NMR spectra.
- Sample Preparation: 5-10 mg of **2-Oxa-6-azaspiro[3.3]heptane** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Proton NMR spectra were recorded at a frequency of 600 MHz. A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 2.7 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were recorded at a frequency of 151 MHz using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. Approximately 1024 scans were averaged to obtain the final spectrum.
- Data Processing: The raw data were processed using standard Fourier transformation. Phase and baseline corrections were applied to all spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was used.
- Sample Preparation: A small amount of the neat liquid sample of **2-Oxa-6-azaspiro[3.3]heptane** was placed directly onto the diamond crystal of the UATR accessory.

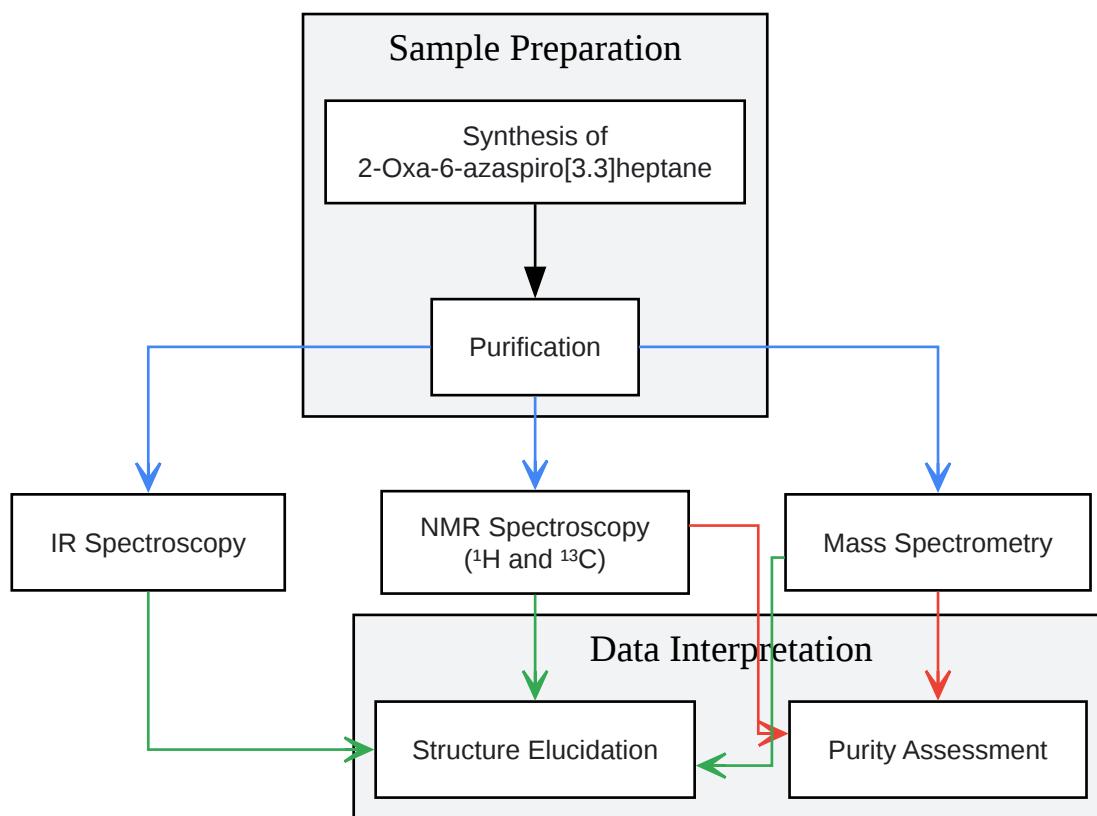
- Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} . A total of 4 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum was presented as transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was used for mass analysis.
- Sample Preparation: A dilute solution of **2-Oxa-6-azaspiro[3.3]heptane** was prepared in a methanol:water (1:1) mixture with 0.1% formic acid to facilitate protonation.
- Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 $\mu\text{L}/\text{min}$. The mass spectrometer was operated in positive ion mode, and spectra were acquired over a mass-to-charge (m/z) range of 50-500.
- Data Processing: The acquired mass spectra were analyzed to determine the m/z values of the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Oxa-6-azaspiro[3.3]heptane**.



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